Technical Guide: Chemical Structure, Properties, and Application of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid
Technical Guide: Chemical Structure, Properties, and Application of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid
Executive Summary
In modern rational drug design, conformationally restricted chiral scaffolds are critical for achieving high target affinity and selectivity. ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid (CAS: 1353992-86-5) serves as a highly versatile, stereospecific building block. By combining a rigid pyrrolidine core, a lipophilic benzyl anchor, and a functionalizable oxyacetic acid moiety, this compound is extensively utilized in the synthesis of kinase inhibitors, anti-coagulants, and immunomodulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for reproducible scale-up in medicinal chemistry workflows.
Structural Rationale and Mechanistic Role in Drug Design
The architectural design of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid provides three distinct pharmacophoric advantages:
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Stereospecific Conformational Restriction: The (S)-configuration at the C3 position strictly dictates the spatial trajectory of the oxyacetic acid linker. When integrated into a larger pharmacophore, this precise vectoring ensures optimal hydrogen-bonding interactions with target enzyme backbones, minimizing the entropic penalty upon binding.
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Dual-Purpose Benzyl Group: The N-benzyl moiety acts as a highly effective lipophilic anchor, often occupying hydrophobic pockets (such as the S4 pocket in serine proteases). Alternatively, in synthetic workflows requiring further elaboration at the nitrogen atom, the benzyl group serves as a robust protecting group that can be orthogonally cleaved via catalytic hydrogenolysis (Pd/C, H₂).
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Oxyacetic Acid Linker: The carboxylic acid provides a prime handle for amide coupling, allowing rapid library generation of peptidomimetics. The ether oxygen increases the overall polarity and aqueous solubility of the resulting drug candidates compared to all-carbon linkers.
Physicochemical Profiling
Understanding the fundamental properties of this building block is essential for optimizing reaction conditions, particularly regarding solubility and purification strategies.
| Property | Value |
| Chemical Name | ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid |
| CAS Registry Number | 1353992-86-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Typical Physical State | White to off-white solid |
| Solubility Profile | Soluble in DMSO, Methanol, Dichloromethane; slightly soluble in H₂O |
Self-Validating Synthetic Methodology
To ensure high enantiomeric purity and yield, the synthesis of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid must avoid conditions that promote racemization or unwanted side reactions. The following protocol employs a two-step alkylation-deprotection sequence designed as a self-validating system, incorporating in-process analytical controls.
Synthetic workflow of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid.
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Form the ether linkage without compromising the chiral center.
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Procedure: Dissolve (S)-1-benzylpyrrolidin-3-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then dropwise add tert-butyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality & Rationale: Anhydrous THF is critical to prevent the violent quenching of NaH. NaH is selected as a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol without attacking the benzyl group. tert-Butyl bromoacetate is explicitly chosen over bromoacetic acid; the bulky tert-butyl group sterically hinders unwanted nucleophilic attack at the carbonyl carbon, directing the alkoxide exclusively to the α-carbon.
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In-Process Validation: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the highly polar alcohol spot and the emergence of a less polar UV-active spot confirms the formation of the tert-butyl ester intermediate. Quench with saturated aqueous NH₄Cl to safely neutralize unreacted NaH before extraction.
Step 2: Orthogonal Deprotection (Ester Cleavage)
Objective: Isolate the free carboxylic acid while leaving the N-benzyl group intact.
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Procedure: Dissolve the purified tert-butyl ester intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 2–3 hours.
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Causality & Rationale: TFA provides a mild acidic environment that selectively cleaves the tert-butyl ester via the formation of a stable tert-butyl cation (which eliminates as isobutylene gas), leaving the ether linkage and the basic tertiary amine completely unaffected.
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Final Validation (Self-Validating QC): Concentrate the mixture under reduced pressure to remove volatile TFA. Analyze the crude product via LC-MS to confirm the expected mass [M+H]⁺ = 236.28. Perform ¹H-NMR (in DMSO-d₆) to verify the disappearance of the massive 9-proton singlet at ~1.4 ppm (indicating complete removal of the tert-butyl group) and the retention of the benzyl protons at ~7.3 ppm.
Therapeutic Applications & Pharmacological Grounding
The structural versatility of ((S)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid has led to its incorporation into several high-profile drug discovery programs.
A. Rho-Kinase (ROCK) Inhibitors
In the treatment of cardiovascular diseases and glaucoma, inhibiting Rho-kinase prevents abnormal actomyosin contraction. As detailed in the development of substituted isoquinolinone derivatives (), the (S)-pyrrolidine scaffold is coupled to an isoquinoline core. The spatial orientation provided by the (S)-isomer ensures that the basic nitrogen of the pyrrolidine interacts optimally with the acidic residues in the ROCK active site.
Rho-kinase signaling pathway modulated by pyrrolidine-derived inhibitors.
B. Factor Xa Inhibitors (Anti-Coagulants)
In the coagulation cascade, Factor Xa is a critical serine protease. Benzamidine derivatives utilizing the 1-benzylpyrrolidin-3-yloxy framework have been patented as potent anti-coagulants (). Here, the pyrrolidine ring acts as a central rigidifying scaffold that projects the benzamidine group into the S1 specificity pocket of Factor Xa, while the benzyl group interacts with the hydrophobic S4 pocket, mimicking the natural peptide substrate.
C. Immunomodulators (IL-15 Inhibition)
The compound is also a critical intermediate in synthesizing fused bicyclic amides used for the prophylaxis and treatment of autoimmune diseases, specifically by inhibiting IL-15-dependent proliferation of activated lymphocytes (). The ether linkage provided by the oxyacetic acid moiety improves the pharmacokinetic profile (solubility and bioavailability) of these complex immunomodulators.
References
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Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase Source: United States Patent US8278294B2 URL:[1]
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Benzamidine derivatives and their use as anti-coagulants Source: Australian Patent AU707323B2 URL:[2]
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Fused bicyclic amide compound useful as an agent for the prophylaxis or treatment of autoimmune diseases Source: United States Patent US7112594B2 URL:[3]
Sources
- 1. US8278294B2 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase - Google Patents [patents.google.com]
- 2. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
